REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([O:8][CH3:9])=[N:6][C:5](Br)=[CH:4][N:3]=1.[Na].[CH3:12][OH:13]>O>[NH2:1][C:2]1[C:7]([O:8][CH3:9])=[N:6][C:5]([O:13][CH3:12])=[CH:4][N:3]=1 |^1:10|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(N=C1OC)Br
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with ether or chloroform
|
Type
|
CUSTOM
|
Details
|
recrystallized from a suitable solvent such as ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(N=C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |